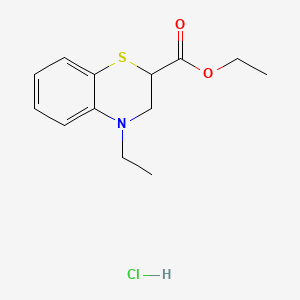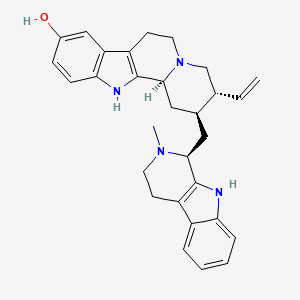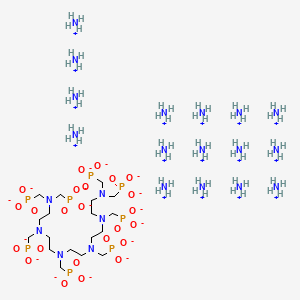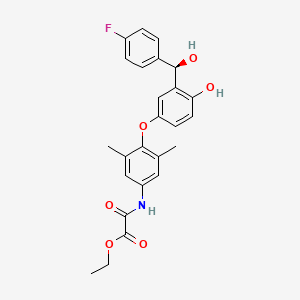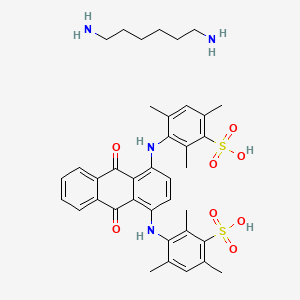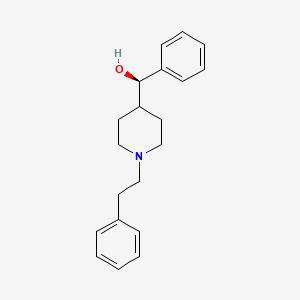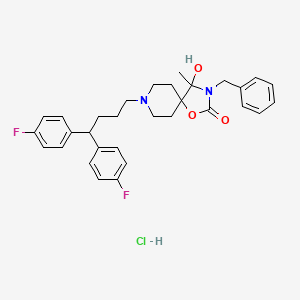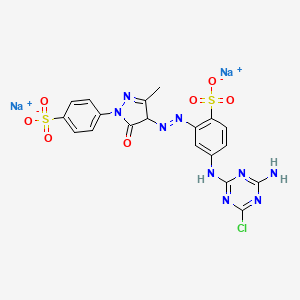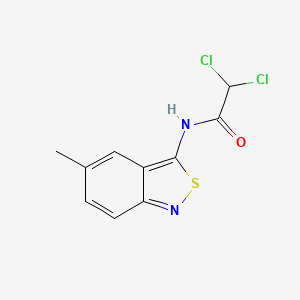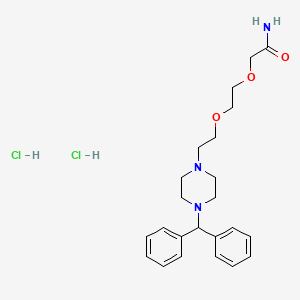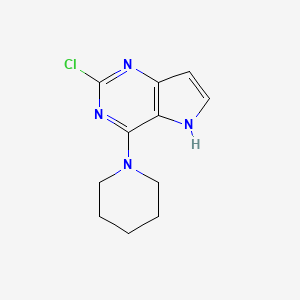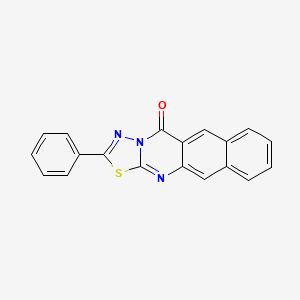
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- is a heterocyclic compound that belongs to the class of thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinazolinone core fused with a thiadiazole ring, makes it an interesting subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- typically involves the reaction of hydrazonoyl halides with various reagents. One common method is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol with a few drops of hydrochloric acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- has been studied for various scientific research applications:
Mécanisme D'action
The mechanism of action of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer activities . The exact pathways depend on the specific biological context and the target organism or cell type.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds with a quinazolinone core also show diverse biological activities.
Uniqueness
The uniqueness of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- lies in its fused ring structure, which combines the properties of both thiadiazole and quinazolinone derivatives. This fusion enhances its biological activity and makes it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
82828-64-6 |
|---|---|
Formule moléculaire |
C19H11N3OS |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
14-phenyl-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one |
InChI |
InChI=1S/C19H11N3OS/c23-18-15-10-13-8-4-5-9-14(13)11-16(15)20-19-22(18)21-17(24-19)12-6-2-1-3-7-12/h1-11H |
Clé InChI |
IDXHDSPZOJVKGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C(=O)C4=CC5=CC=CC=C5C=C4N=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


